2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole 2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole
Brand Name: Vulcanchem
CAS No.: 26542-68-7
VCID: VC8347227
InChI: InChI=1S/C6H7N3S/c1-4-3-10-6-7-5(2)8-9(4)6/h3H,1-2H3
SMILES: CC1=CSC2=NC(=NN12)C
Molecular Formula: C6H7N3S
Molecular Weight: 153.21 g/mol

2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole

CAS No.: 26542-68-7

Cat. No.: VC8347227

Molecular Formula: C6H7N3S

Molecular Weight: 153.21 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole - 26542-68-7

Specification

CAS No. 26542-68-7
Molecular Formula C6H7N3S
Molecular Weight 153.21 g/mol
IUPAC Name 2,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Standard InChI InChI=1S/C6H7N3S/c1-4-3-10-6-7-5(2)8-9(4)6/h3H,1-2H3
Standard InChI Key XTZJEHHMCQJAIT-UHFFFAOYSA-N
SMILES CC1=CSC2=NC(=NN12)C
Canonical SMILES CC1=CSC2=NC(=NN12)C

Introduction

Structural and Chemical Identity of 2,6-Dimethylthiazolo[3,2-b] triazole

Molecular Architecture

2,6-Dimethylthiazolo[3,2-b][1,2,] triazole features a bicyclic system comprising a thiazole ring fused to a 1,2,4-triazole moiety. The thiazole component contributes a sulfur atom at position 1 and a nitrogen at position 3, while the triazole ring contains nitrogen atoms at positions 1, 2, and 4. Methyl groups at the 2- and 6-positions enhance steric bulk and modulate electronic properties, influencing reactivity and intermolecular interactions .

Tautomerism and Aromaticity

Like simpler 1,2,4-triazoles, this compound exhibits tautomerism, with proton shifts occurring between nitrogen atoms in the triazole ring. Computational studies suggest that the 1H-tautomer predominates due to stabilization via intramolecular hydrogen bonding . The conjugated π-system across both rings confers aromaticity, validated by NMR chemical shifts (e.g., δ ~7.9–8.8 ppm for protons adjacent to nitrogen) .

Synthesis Methodologies

One-Pot Cyclocondensation

A catalyst-free, one-pot synthesis route has been demonstrated for analogous thiazolo[3,2-b][1,2,] triazoles. Reacting dibenzoylacetylene with 4-amino-5-methyl-1,2,4-triazole-3-thiol under ambient conditions yields the fused heterocycle in >85% efficiency . For the 2,6-dimethyl variant, substituting the thiol precursor with a methylated derivative (e.g., 4-amino-2,5-dimethyl-1,2,4-triazole-3-thiol) could achieve the desired product.

Table 1: Representative Synthesis Conditions

Reactant AReactant BConditionsYield (%)
Dibenzoylacetylene4-Amino-5-methyl-1,2,4-triazole-3-thiolRT, 24 hr87
AcetylenedicarboxylateMethyl-substituted triazolethiolReflux, POCl₃82

Post-Functionalization Strategies

Phosphorus oxychloride (POCl₃)-mediated cyclization offers an alternative pathway. Heating 4-amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol with substituted benzoic acids in POCl₃ yields triazolo[3,4-b] thiadiazoles . Adapting this method by introducing methylated carboxylic acids could install the 2,6-dimethyl groups.

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: Protons on the triazole ring resonate at δ 7.92–8.85 ppm, while thiazole-associated protons appear upfield (δ 6.8–7.3 ppm) . Methyl groups typically show singlets near δ 2.5–3.0 ppm.

  • ¹³C NMR: Aromatic carbons in the triazole ring appear at δ 147 ppm, with thiazole carbons between δ 120–135 ppm .

  • UV-Vis: Strong absorption at λ ≈ 216 nm (ε ≈ 3.66 × 10³ L·mol⁻¹·cm⁻¹) arises from π→π* transitions .

Thermal and Solubility Profiles

The compound is a crystalline solid with a melting point estimated at 210–215°C, based on analogs . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (≈1.2 mg/mL) .

Pharmacological Applications

Analgesic and Anti-Inflammatory Activity

Thiazolo[3,2-b][1, triazole-5(6H)-one derivatives substituted with ibuprofen demonstrate significant COX-2 inhibition (IC₅₀ = 0.8 µM) and reduced gastrointestinal toxicity compared to NSAIDs . Molecular docking suggests that the 2,6-dimethyl variant could enhance hydrophobic interactions with enzyme active sites, potentially improving selectivity.

Table 2: Biological Activity of Selected Analogues

CompoundTarget EnzymeIC₅₀ (µM)Ulcerogenic Index
1a (3-phenyl-2-propenylidene)COX-21.20.3
2,6-Dimethyl (predicted)COX-20.5*0.2*

*Predicted via comparative molecular field analysis (CoMFA) .

Industrial and Material Science Applications

Corrosion Inhibition

Thiazolo-triazoles act as effective corrosion inhibitors for mild steel in acidic media, achieving 94% efficiency at 500 ppm . The methyl groups in 2,6-dimethylthiazolo[3,2-b][1, triazole likely enhance adsorption via hydrophobic interactions, forming protective films on metal surfaces.

Photovoltaic Materials

The extended π-system and electron-deficient triazole ring make this compound a candidate for electron-transport layers in organic photovoltaics. Theoretical calculations predict a bandgap of 3.1 eV, suitable for hole-blocking applications .

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